molecular formula C16H26O3 B5053744 3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol

3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol

Cat. No.: B5053744
M. Wt: 266.38 g/mol
InChI Key: TYHVUEJVFMFXBK-UHFFFAOYSA-N
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Description

3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol is an organic compound with the molecular formula C16H26O3 It is a derivative of benzene, featuring two tert-butyl groups and a methoxymethyl group attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative, such as 3,6-ditert-butylbenzene-1,2-diol.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s antioxidant properties make it of interest in studies related to oxidative stress and cellular protection.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,6-ditert-butylbenzene-1,2-diol: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    4-methoxymethylbenzoic acid: Contains a carboxyl group instead of hydroxyl groups, leading to different chemical properties and applications.

Uniqueness

3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol is unique due to the presence of both tert-butyl and methoxymethyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-15(2,3)11-8-10(9-19-7)12(16(4,5)6)14(18)13(11)17/h8,17-18H,9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHVUEJVFMFXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(C(=C1)COC)C(C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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